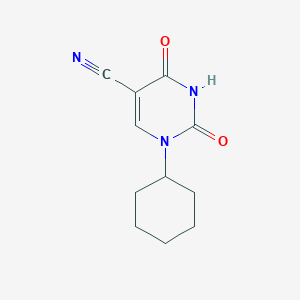

![molecular formula C6H7N5O B1295962 7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol CAS No. 32002-31-6](/img/structure/B1295962.png)

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

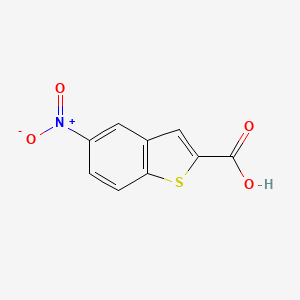

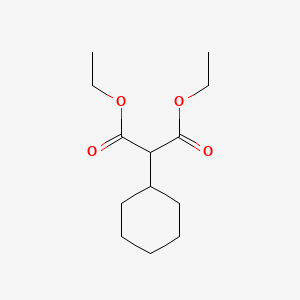

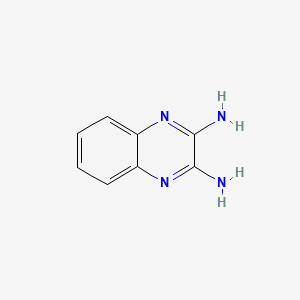

“7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” is a chemical compound with the molecular formula C6H7N5O . It’s a derivative of the parent compound "6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol" .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of ongoing research. For instance, a study has reported the synthesis of a series of 6,8-disubstituted triazolo pyridazines, which are structurally similar to the compound .Molecular Structure Analysis

The molecular structure of “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” can be represented by the InChI code:InChI=1S/C6H6N4O/c1-4-2-5 (11)6-8-7-3-10 (6)9-4/h2-3,9H,1H3 . This indicates the presence of a methyl group attached to the triazolo pyridazine core . Physical And Chemical Properties Analysis

The compound has a molecular weight of 150.14 g/mol . It has a computed XLogP3-AA value of 0.2, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The topological polar surface area is 59.8 Ų .Applications De Recherche Scientifique

Antimicrobial Activity

Triazoles, including “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol”, have been found to exhibit antimicrobial properties . They are capable of binding in the biological system with a variety of enzymes and receptors, making them effective against a wide class of Gram-positive and Gram-negative bacteria .

Antifungal Activity

Triazoles are also known for their antifungal properties . They form a major class of antifungal drugs, with examples such as fluconazole and voriconazole .

Anticancer Activity

Some triazoles have shown potential anticancer properties . Their ability to interact with various enzymes and receptors in the biological system could make them effective in combating cancer cells .

Antiviral Activity

Triazoles have been found to exhibit antiviral properties . They can interfere with the replication of viruses, making them potential candidates for antiviral drugs .

Anti-Inflammatory and Analgesic Activity

Triazoles have been reported to possess anti-inflammatory and analgesic properties . They can potentially be used in the treatment of conditions involving inflammation and pain .

Antiepileptic Activity

Some triazoles, such as rufinamide, are used as antiepileptic drugs . “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially have similar applications .

Antihypertensive Activity

Triazoles like trapidil are used as antihypertensive drugs . This suggests that “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially be used in the treatment of hypertension .

Antidepressant Activity

Triazoles such as trazodone and nefazodone are used as antidepressants . This indicates that “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could potentially have applications in the treatment of depression .

Orientations Futures

The future directions for the study of “7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol” could involve further exploration of its synthesis, reactivity, and potential biological activities. Given the interest in related compounds , it’s likely that this compound may also be a subject of future research.

Mécanisme D'action

Target of Action

Similar compounds have been found to exhibit antibacterial activities , suggesting potential targets could be bacterial proteins or enzymes.

Mode of Action

Based on the structure and properties of similar compounds, it can be hypothesized that it may interact with its targets through hydrogen bonding or other non-covalent interactions, leading to inhibition or modulation of target function .

Biochemical Pathways

Given its potential antibacterial activity , it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the potential antibacterial activity of similar compounds , it can be hypothesized that the compound may lead to bacterial cell death or growth inhibition.

Propriétés

IUPAC Name |

7-amino-6-methyl-5H-[1,2,4]triazolo[4,3-b]pyridazin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-3-4(7)5(12)6-9-8-2-11(6)10-3/h2,10H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMPQVMUOVXNAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=NN=CN2N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953888 |

Source

|

| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Amino-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ol | |

CAS RN |

32002-31-6 |

Source

|

| Record name | s-Triazolo(4,3-b)pyridazin-8-ol, 7-amino-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032002316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Amino-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

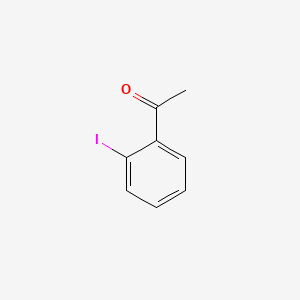

![4-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1295879.png)